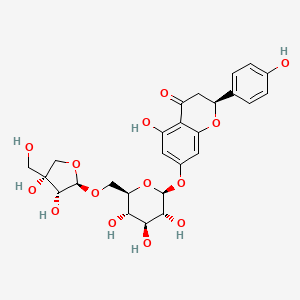
Pyrroside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroside B is a natural compound belonging to the class of flavonoids. It is primarily found in certain plants, such as the aerial parts of Piper elongatum VAHL . This compound is known for its antioxidative and anti-inflammatory properties, making it a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrroside B is typically isolated from natural sources rather than synthesized through chemical routes. The compound can be extracted from the methanol (MeOH) extract of the aerial parts of Piper elongatum VAHL . The extraction process involves collecting the plant material, followed by solvent extraction using methanol. The extract is then purified to obtain this compound in a high-purity form .
Industrial Production Methods
Industrial production of this compound also relies on natural extraction methods. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification. The use of ethanol as a solvent is common in industrial settings due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrroside B undergoes various chemical reactions, including:
Oxidation: This compound exhibits antioxidative properties, indicating its ability to undergo oxidation reactions.
Substitution: This compound can undergo substitution reactions, especially in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms with altered antioxidative properties .
Wissenschaftliche Forschungsanwendungen
Pyrroside B has a wide range of scientific research applications:
Wirkmechanismus
Pyrroside B exerts its effects through several mechanisms:
Antioxidative Activity: This compound scavenges free radicals, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), and reduces inflammation.
Antimicrobial Activity: This compound inhibits bacterial growth by binding to DNA-dependent RNA polymerase, preventing transcription and replication.
Vergleich Mit ähnlichen Verbindungen
Pyrroside B can be compared with other flavonoids and natural antioxidants:
Swertisin: Another flavonoid with antioxidative properties.
Isovitexin: Known for its antioxidative and anti-inflammatory activities.
Isoswertiajaponin: Exhibits similar antioxidative effects.
Uniqueness
This compound stands out due to its strong antioxidative activity, which is reported to be higher than that of α-tocopherol (vitamin E) . Additionally, its ability to inhibit bacterial and fungal growth adds to its uniqueness among similar compounds .
Eigenschaften
Molekularformel |
C26H30O14 |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1 |
InChI-Schlüssel |
NWNGXQLQGVWVHC-URWLGXSFSA-N |
Isomerische SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
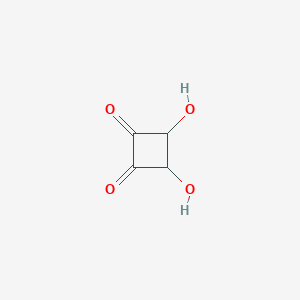
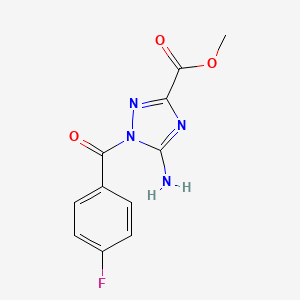
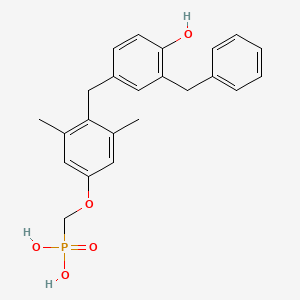

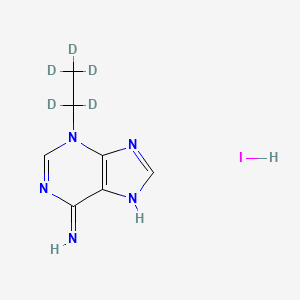
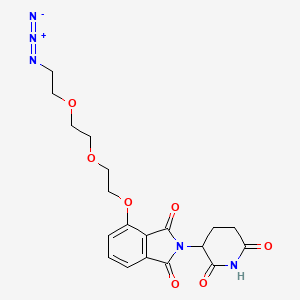
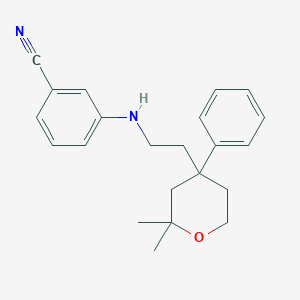
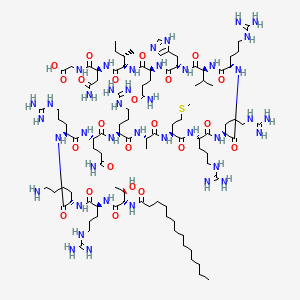

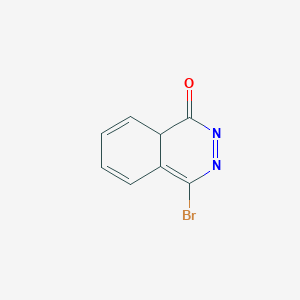
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
